Dermostatin B

描述

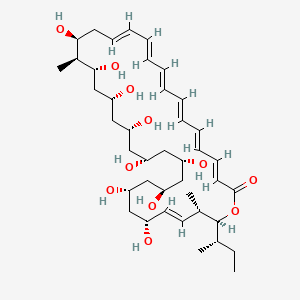

Dermostatin B is a hexaene macrolide antibiotic produced by Streptomyces viridogriseus. It is part of a natural mixture comprising 57% this compound (C₄₁H₆₆O₁₁) and 43% Dermostatin A (C₄₀H₆₄O₁₁) . Structurally, it features a conjugated hexaene chromophore, confirmed by UV-Vis spectroscopy (λmax 383 nm, ε1%1cm 1000) and NMR studies . Its revised structure, published in 1973, clarified the polyol core and macrolide ring, distinguishing it from earlier misassignments .

属性

CAS 编号 |

51141-40-3 |

|---|---|

分子式 |

C41H66O11 |

分子量 |

735.0 g/mol |

IUPAC 名称 |

(3E,5E,7E,9E,11E,13E,16S,17S,18R,20R,22R,24S,26S,28R,30R,32R,33E,35S,36S)-36-[(2S)-butan-2-yl]-16,18,20,22,24,26,28,30,32-nonahydroxy-17,35-dimethyl-1-oxacyclohexatriaconta-3,5,7,9,11,13,33-heptaen-2-one |

InChI |

InChI=1S/C41H66O11/c1-5-28(2)41-29(3)19-20-31(42)21-32(43)22-33(44)23-34(45)24-35(46)25-36(47)26-37(48)27-39(50)30(4)38(49)17-15-13-11-9-7-6-8-10-12-14-16-18-40(51)52-41/h6-16,18-20,28-39,41-50H,5,17,21-27H2,1-4H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,20-19+/t28-,29-,30-,31-,32-,33-,34+,35-,36+,37+,38-,39+,41-/m0/s1 |

InChI 键 |

VRTOYGUQNUQDJB-LHQLHYLDSA-N |

手性 SMILES |

CC[C@H](C)[C@H]1[C@H](/C=C/[C@@H](C[C@@H](C[C@@H](C[C@H](C[C@@H](C[C@H](C[C@H](C[C@H]([C@H]([C@H](C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)O1)O)C)O)O)O)O)O)O)O)O)C |

规范 SMILES |

CCC(C)C1C(C=CC(CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC=CC(=O)O1)O)C)O)O)O)O)O)O)O)O)C |

同义词 |

dermostatin B |

产品来源 |

United States |

相似化合物的比较

Structural and Chromophoric Properties

Dermostatin B belongs to the hexaene macrolide subclass, characterized by six conjugated double bonds. Key comparisons include:

Key Observations :

- Chromophore Stability : Hexaenes like this compound absorb at lower wavelengths (383 nm) than heptaenes (e.g., amphotericin B at 408 nm), reflecting extended conjugation in heptaenes .

- Side Chains: Heptaenes often incorporate aromatic moieties (e.g., p-aminoacetophenone in candidin), enhancing membrane targeting but increasing toxicity.

Stability and Derivatives

Dermostatin nona-acetate derivatives (e.g., mp 146–147°C, [α]D −59.8°) were critical for structural studies via NMR and HPLC . Similar derivatization strategies are used for cryptocidin and flavacid, though their exact stability profiles remain less documented .

常见问题

Q. What ethical considerations apply to in vivo studies involving this compound?

- Methodological Answer : Obtain ethics committee approval and adhere to the 3Rs (Replacement, Reduction, Refinement) framework. Report adverse events transparently and ensure humane endpoints. For translational studies, address sex/gender differences in pharmacokinetics and include justification for animal models in the research design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。